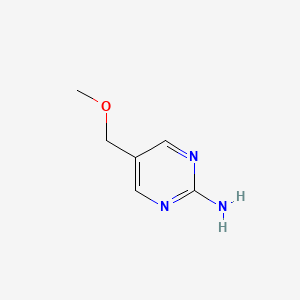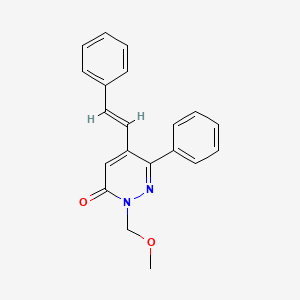
2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a methoxymethyl group, a phenyl group, and a styryl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction could produce various reduced derivatives. Substitution reactions can result in a wide range of substituted pyridazinones with different functional groups.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: This compound shares the methoxy group and phenyl ring but differs in its overall structure and functional groups.
2-Methoxyethanol: While it contains a methoxy group, its structure and applications are quite different from 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C20H18N2O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-6-phenyl-5-[(E)-2-phenylethenyl]pyridazin-3-one |
InChI |
InChI=1S/C20H18N2O2/c1-24-15-22-19(23)14-18(13-12-16-8-4-2-5-9-16)20(21-22)17-10-6-3-7-11-17/h2-14H,15H2,1H3/b13-12+ |
Clave InChI |
FJDIUPMXBJKJEN-OUKQBFOZSA-N |
SMILES isomérico |
COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
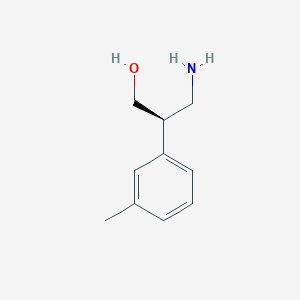
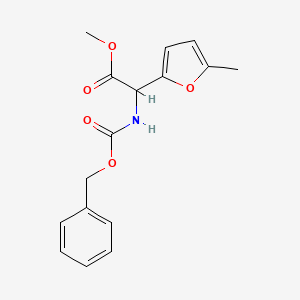

![2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13098906.png)

![N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13098914.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13098919.png)
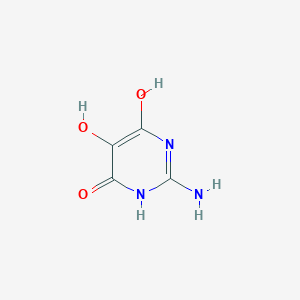
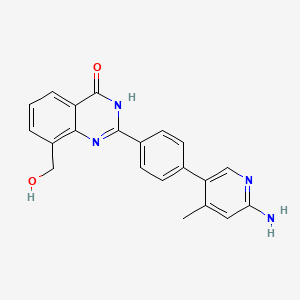
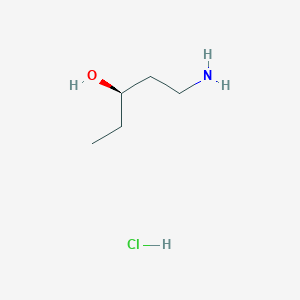

![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
